molecular formula C20H21ClN4OS2 B2375915 Tcmdc-143024 CAS No. 1217033-35-6

Tcmdc-143024

Cat. No. B2375915
CAS RN: 1217033-35-6
M. Wt: 432.99
InChI Key: RKKKLURPOOSWMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tcmdc-143024 has been described in the context of developing potent PfCLK3 inhibitors . The initial hit TCMDC-135051 was synthesized and a structure-activity relationship with a 7-azaindole-based series was established . A total of 14 analogues were assessed against the full-length recombinant protein kinase PfCLK3 .


Molecular Structure Analysis

The molecular structure of Tcmdc-143024 is represented by the formula C20H21ClN4OS2. It is also known as N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride .

Mechanism of Action

Target of Action

TCMDC-143024, also known as N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein translation and the amino acid starvation response in Plasmodium falciparum, the most deadly species of malaria .

Mode of Action

TCMDC-143024 interacts with its target, PfAsnRS, through a mechanism known as reaction hijacking . This compound inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-143024 adduct via enzyme-mediated production . This unique interaction results in the inhibition of PfAsnRS, thereby disrupting the normal functioning of the parasite .

Biochemical Pathways

The primary biochemical pathway affected by TCMDC-143024 is the protein translation pathway in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-143024 disrupts the synthesis of proteins essential for the survival and proliferation of the parasite . This disruption leads to the activation of the amino acid starvation response, further hampering the parasite’s growth and development .

Pharmacokinetics

The compound’s potent activity against parasite cultures, low mammalian cell toxicity, and low propensity for resistance development suggest favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The primary result of TCMDC-143024’s action is the inhibition of the growth and development of Plasmodium falciparum . By inhibiting PfAsnRS and disrupting protein translation, TCMDC-143024 effectively hampers the survival and proliferation of the parasite . This leads to a significant reduction in the parasite’s ability to cause malaria.

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2.ClH/c1-14-6-7-16-18(15(14)2)22-20(27-16)24(19(25)17-5-3-12-26-17)10-4-9-23-11-8-21-13-23;/h3,5-8,11-13H,4,9-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKKLURPOOSWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC=CS4)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride

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